N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a bromine atom at the 4-position of the benzothiazole ring and a nitro group at the 3-position of the benzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1,3-benzothiazole and 3-nitrobenzoyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The 4-bromo-1,3-benzothiazole is reacted with 3-nitrobenzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high yield and purity.
Chemical Reactions Analysis
N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom at the 4-position of the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an antibacterial and antifungal agent due to the presence of the benzothiazole moiety, which is known for its antimicrobial properties.
Biological Studies: The compound has been used in biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may also find applications in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The benzothiazole ring may also contribute to the compound’s activity by binding to specific enzymes or receptors.
Comparison with Similar Compounds
N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:
N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Similar in structure but with the nitro group at the 4-position of the benzamide moiety.
N-(4-bromo-1,3-benzothiazol-2-yl)-2-furamide: Features a furan ring instead of the nitrobenzamide moiety.
N-(4-bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide: Contains a piperidine ring and a methylsulfonyl group.
These comparisons highlight the structural diversity and potential for varied biological activities among benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDQMLWQGNDKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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